molecular formula C22H13N3O4 B3444172 2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

Cat. No.: B3444172
M. Wt: 383.4 g/mol
InChI Key: CGVHMLFWRUSFFL-UHFFFAOYSA-N
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Description

2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound includes a quinoline moiety, which is a nitrogen-containing heterocycle, and an isoquinoline moiety, which is another nitrogen-containing heterocycle. The presence of these heterocycles imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

2-(8-methylquinolin-5-yl)-6-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O4/c1-12-7-9-17(14-6-3-11-23-20(12)14)24-21(26)15-5-2-4-13-18(25(28)29)10-8-16(19(13)15)22(24)27/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVHMLFWRUSFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, nitric acid, and sulfuric acid . For example, bromination of quinoline and isoquinoline derivatives can be achieved by heating their hydrochlorides with bromine in nitrobenzene, resulting in high yields of brominated products . Nitration of quinoline with nitric acid and acetic acid produces nitrated derivatives . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Mechanism of Action

The mechanism of action of 2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the quinoline and isoquinoline moieties can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s biological activity . Additionally, the nitro group in the compound can undergo reduction to form reactive intermediates that can interact with cellular components . These interactions can lead to various biological effects, including inhibition of enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE include other quinoline and isoquinoline derivatives. For example, 4-bromo-quinoline and 4-bromo-isoquinoline are similar compounds that also contain brominated quinoline and isoquinoline moieties . These compounds share similar chemical properties and reactivity patterns but differ in their specific substituents and biological activities. The uniqueness of 2-(8-METHYL-5-QUINOLYL)-6-N

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
Reactant of Route 2
Reactant of Route 2
2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

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